molecular formula C12H23NO2 B2679139 Tert-butyl 2-(1-aminocyclohexyl)acetate CAS No. 1339065-84-7

Tert-butyl 2-(1-aminocyclohexyl)acetate

Cat. No.: B2679139
CAS No.: 1339065-84-7
M. Wt: 213.321
InChI Key: XPMYHQZSQVRGJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-aminocyclohexyl)acetate typically involves the esterification of 2-(1-aminocyclohexyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Mechanism of Action

Biological Activity

Tert-butyl 2-(1-aminocyclohexyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C15H27N2O2
  • Molecular Weight : Approximately 255.39 g/mol
  • Structure : The compound features a tert-butyl group and an amino group attached to a cyclohexyl moiety, which is significant for its biological interactions.

Biological Activity

This compound exhibits several notable biological activities, particularly in the context of neurological and immunological applications. Key areas of interest include:

  • Receptor Modulation : The compound acts as a precursor for various pharmacologically active agents targeting receptors in the central nervous system, suggesting potential applications in treating neurological disorders.
  • Binding Affinity : Interaction studies indicate that this compound has a significant binding affinity to multiple biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Amination : Reacting tert-butyl acetate with cyclohexylamine under controlled conditions.
  • Esterification : Using acetic acid derivatives in the presence of catalysts to form the desired ester.

These synthetic routes highlight the versatility available for producing this compound, which is essential for further pharmacological exploration.

Comparative Analysis with Similar Compounds

To provide context regarding its unique properties, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 2-amino-2-(4-aminocyclohexyl)acetateC15H27N2O2Ethyl ester variantMore soluble in organic solvents
Trans-4-Aminocyclohexyl Acetic AcidC11H19N1O2Lacks tert-butyl groupDirectly interacts with neurotransmitter receptors
Desmethyl CariprazineC14H22N2ORelated to antipsychotic drugsSpecifically targets dopamine receptors

This table illustrates the distinctiveness of this compound in terms of structure and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Research indicates that this compound may enhance neurotransmitter activity, providing a basis for its use in treating conditions like depression and anxiety.
  • Immunomodulatory Effects : Studies have shown that it can modulate immune responses, suggesting potential applications in immunotherapy.
  • In Vitro Assays : In vitro assays demonstrate its ability to inhibit certain ATPase activities associated with drug resistance mechanisms, highlighting its potential role in overcoming multidrug resistance in cancer therapies .

Properties

IUPAC Name

tert-butyl 2-(1-aminocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMYHQZSQVRGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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